molecular formula C27H29N3O3 B304771 N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide

N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide

Cat. No. B304771
M. Wt: 443.5 g/mol
InChI Key: PCNMMTAXDZFLOG-ZTKZIYFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as PAK1 inhibitor II and has been shown to inhibit the activity of PAK1, a protein kinase that plays a role in cell growth and proliferation.

Mechanism of Action

The mechanism of action of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide involves the inhibition of PAK1 activity. PAK1 is a protein kinase that plays a role in the regulation of various cellular processes, including cell growth, migration, and invasion. Inhibition of PAK1 activity has been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of PAK1 and reduces the proliferation of cancer cells. In vivo studies have shown that the compound can inhibit tumor growth in animal models of breast cancer and pancreatic cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide in lab experiments include its specificity for PAK1 and its potential therapeutic applications. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.

Future Directions

For research on N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide include further studies on its mechanism of action and its potential therapeutic applications. Additionally, research could focus on developing more soluble analogs of the compound and studying its effects on other cellular processes. Finally, studies could be conducted to determine the safety and efficacy of the compound in human clinical trials.

Synthesis Methods

The synthesis of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide has been described in scientific literature. The method involves the reaction of 4-pyridinecarboxylic acid hydrazide with 4-cyclohexylphenol and 3-(2-bromoethoxy)benzaldehyde in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide has been studied for its potential therapeutic applications. It has been shown to inhibit the activity of PAK1, which is involved in various cellular processes, including cell growth, migration, and invasion. Inhibition of PAK1 has been implicated in the treatment of various types of cancer, such as breast cancer and pancreatic cancer.

properties

Product Name

N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(E)-[3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C27H29N3O3/c31-27(24-13-15-28-16-14-24)30-29-20-21-5-4-8-26(19-21)33-18-17-32-25-11-9-23(10-12-25)22-6-2-1-3-7-22/h4-5,8-16,19-20,22H,1-3,6-7,17-18H2,(H,30,31)/b29-20+

InChI Key

PCNMMTAXDZFLOG-ZTKZIYFRSA-N

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)/C=N/NC(=O)C4=CC=NC=C4

SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=NNC(=O)C4=CC=NC=C4

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=NNC(=O)C4=CC=NC=C4

Origin of Product

United States

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